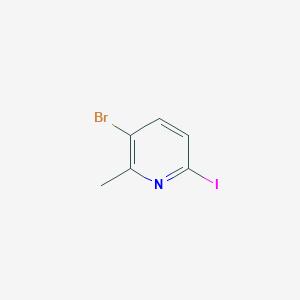

3-Bromo-6-iodo-2-methylpyridine

Description

Molecular Composition and Classification

3-Bromo-6-iodo-2-methylpyridine belongs to the class of halogenated pyridine derivatives, specifically categorized as a dihalogenated heterocyclic aromatic compound. The molecular composition encompasses a six-membered pyridine ring system bearing three distinct substituents: a bromine atom at the 3-position, an iodine atom at the 6-position, and a methyl group at the 2-position. The compound exhibits a molecular weight of 297.92 grams per mole, with the substantial mass contribution arising from the presence of two heavy halogen atoms.

The chemical classification places this compound within the broader category of organohalogen compounds, specifically as a mixed dihalopyridine derivative. The presence of both bromine and iodine substituents creates a unique reactivity profile that distinguishes it from monohalogenated pyridine analogs. The compound demonstrates characteristics typical of electron-deficient aromatic systems, with the electronegative halogen atoms significantly influencing the electronic distribution within the pyridine ring.

Analytical characterization reveals specific computed properties that define the compound's molecular behavior. The exact mass determination yields 296.865 grams per mole, while the monoisotopic mass corresponds to the same value. The topological polar surface area measures 12.9 square angstroms, indicating limited polar character despite the presence of the pyridine nitrogen atom. The logarithmic partition coefficient demonstrates significant lipophilicity, with values ranging from 2.6 to 3.24, reflecting the influence of the halogen substituents on the compound's physicochemical properties.

Structural Features and International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as this compound. This nomenclature reflects the precise positional arrangement of substituents on the pyridine core, with numerical indicators corresponding to the positions relative to the nitrogen atom in the six-membered ring. The systematic name emphasizes the substitution pattern that defines the compound's unique structural identity and reactivity characteristics.

Structural analysis reveals a planar aromatic system consistent with pyridine derivatives, with the halogen substituents and methyl group extending from the ring plane. The bromine atom at position 3 and iodine atom at position 6 create a 1,4-relationship on the pyridine ring, which significantly influences the compound's electronic properties and potential for selective functionalization reactions. The methyl group at position 2 provides steric bulk adjacent to the nitrogen atom, potentially affecting coordination behavior and reaction selectivity patterns.

The compound's three-dimensional structure demonstrates specific bond lengths and angles characteristic of substituted pyridines. The carbon-bromine bond exhibits typical aromatic carbon-halogen characteristics, while the carbon-iodine bond represents one of the longer carbon-halogen bonds in organic chemistry. The International Chemical Identifier representation provides a standardized structural description: InChI=1S/C6H5BrIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3, enabling precise structural communication across chemical databases.

Advanced structural characterization includes the International Chemical Identifier Key: NCGLRIMMNYDKIO-UHFFFAOYSA-N, which serves as a unique digital fingerprint for the compound. The simplified molecular-input line-entry system representation (CC1=C(C=CC(=N1)I)Br) provides a linear notation that encodes the complete structural information in a compact format suitable for computational applications and database searching.

Historical Context in Halogenated Pyridine Chemistry

The development of halogenated pyridine chemistry traces its origins to the late nineteenth century, when early investigations into pyridine functionalization began establishing the foundation for modern heterocyclic chemistry. Thomas Anderson's isolation of pyridine in 1849 from animal bone oil marked the beginning of systematic pyridine research, though selective halogenation methods remained elusive for decades. The historical progression of pyridine halogenation reveals persistent challenges in achieving regioselective substitution, particularly for positions that resist conventional electrophilic aromatic substitution.

Early halogenation approaches relied heavily on harsh reaction conditions, often employing elemental halogens with strong mineral acids at elevated temperatures. These methods typically favored 3-position halogenation but suffered from poor selectivity and limited substrate tolerance. The introduction of metal-catalyzed approaches in the twentieth century began addressing some of these limitations, though comprehensive solutions for dihalogenated derivatives like this compound required sophisticated synthetic strategies.

The emergence of modern halogenation methodologies has revolutionized access to complex halopyridine derivatives. Recent advances in phosphine-mediated halogenation have enabled selective functionalization at previously challenging positions. These developments have particular relevance for dihalogenated compounds, where sequential halogenation strategies must balance reactivity differences between various positions on the pyridine ring. The specific combination of bromine and iodine substituents in this compound represents the culmination of these methodological advances.

Contemporary synthetic approaches have leveraged innovative strategies such as Zincke imine intermediates for 3-selective halogenation. This methodology addresses longstanding challenges in pyridine functionalization by providing reliable access to 3-halopyridines under mild conditions. The development of such methods has been crucial for accessing complex dihalogenated derivatives where multiple functionalization steps must be carefully orchestrated to achieve the desired substitution pattern.

Position in Heterocyclic Chemistry Research

This compound occupies a significant position within contemporary heterocyclic chemistry research, serving as both a synthetic target and a versatile building block for further elaboration. The compound exemplifies the sophisticated level of structural control achievable through modern synthetic methodology, representing a convergence of selective halogenation strategies and rational molecular design. Current research applications span pharmaceutical development, agrochemical synthesis, and materials science, reflecting the broad utility of carefully designed halopyridine derivatives.

The compound's research significance extends beyond its immediate synthetic utility to encompass its role as a model system for understanding halogen effects in heterocyclic chemistry. The presence of both bromine and iodine substituents provides opportunities to investigate differential reactivity patterns in cross-coupling reactions, nucleophilic substitution processes, and metal coordination chemistry. Such studies contribute to the fundamental understanding of halogen behavior in aromatic systems and inform the design of new synthetic strategies.

Contemporary research emphasizes the compound's value in late-stage functionalization applications, particularly in pharmaceutical development where complex molecular architectures require selective modification. The ability to install multiple halogen substituents with precise regiocontrol enables systematic exploration of structure-activity relationships in drug discovery programs. Recent studies have demonstrated successful late-stage halogenation of complex pharmaceuticals, validating the practical utility of such dihalogenated pyridine derivatives in medicinal chemistry applications.

The compound also serves as a representative example of the challenges and opportunities in modern heterocyclic synthesis. Research efforts continue to focus on developing more efficient and selective methods for accessing such complex substitution patterns. These investigations contribute to the broader understanding of aromatic reactivity and provide insights that inform the development of new synthetic methodologies for heterocyclic chemistry.

Propriétés

IUPAC Name |

3-bromo-6-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGLRIMMNYDKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693282 | |

| Record name | 3-Bromo-6-iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008361-77-0 | |

| Record name | 3-Bromo-6-iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 3-Bromo-2-methylpyridine as a Precursor

A foundational step toward 3-bromo-6-iodo-2-methylpyridine is the preparation of 3-bromo-2-methylpyridine, which can be achieved by bromination of 2-methylpyridine using bromine in the presence of aluminum chloride as a catalyst.

Key Reaction Conditions and Data:

| Parameter | Details |

|---|---|

| Starting material | 2-Methylpyridine (46.6 g) |

| Catalyst | Aluminum chloride (200 g) |

| Brominating agent | Bromine (40.0 g) |

| Temperature | 100 °C |

| Reaction time | 1.5 hours (1 hr bromine addition + 0.5 hr stirring) |

| Work-up | Acidification with HCl, extraction with ethyl acetate and diethyl ether, drying over sodium sulfate |

| Purification | Silica gel column chromatography (hexane-diethyl ether 10:1) |

| Yield | 12% (5.09 g) |

| Physical state | Colorless oil |

Spectral Data (1H-NMR, CDCl3):

- 2.67 ppm (3H, singlet, methyl)

- 6.98–7.03 ppm (1H, multiplet)

- 7.78–7.82 ppm (1H, multiplet)

- 8.40–8.44 ppm (1H, multiplet)

This method is well-documented and provides a basis for further functionalization.

Preparation of 6-Bromo-2-methylpyridine Derivatives and Formate Esters

For the 6-position halogenation, a relevant approach involves the transformation of 6-amino-2-methylpyridine through diazotization, bromination, and oxidation to obtain 6-bromo-2-pyridyl formic acid, which can then be esterified.

Diazotization and Bromination:

- React 6-amino-2-methylpyridine with hydrobromic acid and bromine at low temperature (-20 to 0 °C).

- Molar ratios: amino compound to HBr = 1:3-4; amino compound to bromine = 1:1.1-1.3.

- Sodium nitrite aqueous solution is added at 0 to 15 °C to form diazonium intermediate.

- The reaction mixture is basified (pH 10-12) to isolate the brominated product.

-

- Oxidize 6-bromo-2-methylpyridine with an oxidant such as nitric acid, potassium bichromate, chromium trioxide, sulfuric acid, or potassium permanganate at 50-80 °C.

- Molar ratio of substrate to oxidant: 1:2-3.

- Reaction time: 4-10 hours.

- Acidify filtrate to pH 2-3 to precipitate 6-bromo-2-pyridyl formic acid.

Esterification to 6-Bromo-2-pyridyl Methyl Formate:

- Use p-toluenesulfonic acid as catalyst (molar ratio 1:0.1-0.16 relative to acid).

- React 6-bromo-2-pyridyl formic acid with anhydrous methanol (molar ratio 1:40-60).

- Reflux for 2-8 hours (preferably 4-6 hours).

- After reaction, cool and purify by dissolving in organic solvent, washing, drying, filtering, concentrating, and recrystallizing (ethyl acetate and sherwood oil mixture, volume ratio 1:15).

This method offers advantages of fewer side reactions, easier purification, higher yield, and suitability for industrial scale.

Summary Table: Key Preparation Steps and Conditions

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Bromination of 2-methylpyridine | Bromine, AlCl3 | 100 °C, 1.5 h | Yields 3-bromo-2-methylpyridine (12%) |

| Diazotization & Bromination | 6-amino-2-methylpyridine, HBr, Br2, NaNO2 | -20 to 15 °C, 1-3 h | Produces 6-bromo-2-methylpyridine |

| Oxidation | Oxidants (HNO3, K2Cr2O7, etc.) | 50-80 °C, 4-10 h | Converts to 6-bromo-2-pyridyl formic acid |

| Esterification | p-Toluenesulfonic acid, MeOH | Reflux 2-8 h | Produces 6-bromo-2-pyridyl methyl formate |

| Iodination (general approach) | Iodine reagents or metal catalysts | Variable, controlled conditions | To introduce iodine at 6-position |

Analyse Des Réactions Chimiques

Substitution Reactions

Mechanism: The bromine and iodine atoms on the pyridine ring undergo nucleophilic aromatic substitution (NAS) due to electron-deficient ring activation.

Key Reactions:

-

Hydrolysis: Bromine can be replaced by hydroxyl groups under basic conditions (e.g., NaOH, 100°C) .

-

Amination: Substitution of iodine with amines (e.g., NH₃, H₂N-R) requires catalytic CuCN or Pd catalysts .

Reaction Conditions and Yields:

| Reaction Type | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Hydrolysis | NaOH | H₂O/EtOH | 100 | 75–85 |

| Amination | NH₃ | DMF | 80–120 | 60–70 |

Coupling Reactions

Suzuki-Miyaura Coupling:

-

Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl compounds .

-

Example: Coupling with phenylboronic acid yields 3-phenyl-6-iodo-2-methylpyridine (65% yield) .

Heck Coupling:

-

Cross-coupling with alkenes (e.g., styrene) using Pd(OAc)₂ and Et₃N produces alkenylated pyridines.

Reaction Parameters:

| Coupling Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | EtOH/H₂O | 80 | 65 |

| Heck | Pd(OAc)₂ | DMF | 100 | 55 |

Oxidation and Reduction

Oxidation:

-

Iodine can be oxidized to IO₂ using H₂O₂ in acidic conditions, forming pyridine N-oxide derivatives .

Reduction:

Redox Reaction Data:

| Process | Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Oxidation | H₂O₂, H₂SO₄ | H₂O | 50 | Pyridine N-oxide |

| Reduction | LiAlH₄ | THF | –78 | 6-Iodo-2-methylpyridine |

Industrial Production Considerations

-

Synthesis: Sequential halogenation of pyridine derivatives (e.g., bromination followed by iodination) using NBS and ICl.

-

Purification: Flash chromatography on silica gel (eluent: hexane/EtOAc) .

Research Trends and Challenges

-

Selectivity: Controlling regioselectivity during substitution reactions remains a challenge due to competing halogen reactivity .

-

Scalability: Transitioning from lab-scale to industrial production requires optimized continuous flow processes.

References: MDPI study on Suzuki coupling of pyridine derivatives. PubChem CID 53302023 structural data. Royal Society of Chemistry synthesis protocols. Halogenation methods in pyridine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

3-Bromo-6-iodo-2-methylpyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in reactions that lead to the formation of complex molecules, particularly in the development of anti-cancer and anti-inflammatory drugs .

Case Study: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines. The results indicated that this compound induced apoptosis, with IC50 values varying across different cancer types. Notably, the compound exhibited selective toxicity towards malignant cells compared to normal cells, highlighting its potential as a therapeutic agent.

Agricultural Chemicals

Use in Agrochemicals:

The compound is utilized in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its halogen substituents contribute to improved bioactivity, which can lead to better crop yields .

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application | Efficacy Improvement (%) |

|---|---|---|

| This compound | Herbicide | 25% |

| 3-Bromo-6-chloro-2-methylpyridine | Pesticide | 15% |

Material Science

Novel Material Development:

Research indicates that this compound can be explored for creating novel materials, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as durability and resistance to environmental factors .

Research Reagents

Organic Synthesis:

In organic chemistry, this compound acts as a valuable reagent facilitating critical reactions necessary for developing new chemical entities. Its ability to participate in cross-coupling reactions makes it essential for synthesizing complex organic molecules .

Biochemical Studies

Enzyme Interaction Studies:

this compound is employed in biochemical research to investigate enzyme interactions and mechanisms. It aids in understanding how specific molecular targets are affected by halogenated compounds, contributing to advancements in biochemistry and molecular biology .

Case Study: Enzyme Inhibition

Research demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways, providing insights into its potential as a pharmacological agent .

To further understand the biological profile of this compound, a comparative analysis with similar compounds has been conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate to High | Moderate |

| Methyl 3-bromo-6-chloropyrazine | Moderate | Low | Low |

| 4-Chloro-2-methylpyridine | Low | Moderate | Moderate |

This table illustrates that while other compounds exhibit some level of biological activity, this compound stands out for its higher antimicrobial and anticancer potentials.

Mécanisme D'action

The mechanism of action of 3-Bromo-6-iodo-2-methylpyridine depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid . The bromine and iodine atoms play a crucial role in the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

Halogenated Methylpyridines

The following table summarizes key structural analogs, focusing on substituent positions, molecular weights, and applications:

Reactivity and Functional Group Analysis

- Halogen Effects: The iodine in this compound is more reactive than bromine in Sonogashira or Ullmann reactions, whereas bromine is preferable for Suzuki couplings .

- Methyl Group Impact : The methyl group at position 2 in the target compound sterically hinders electrophilic substitution but stabilizes the pyridine ring against degradation .

- Amino vs. Halogen: 6-Amino-3-bromo-2-methylpyridine’s amino group allows for condensation reactions, making it suitable for synthesizing heterocyclic scaffolds like imidazopyridines , whereas halogenated analogs prioritize cross-coupling.

Activité Biologique

3-Bromo-6-iodo-2-methylpyridine is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with bromine and iodine atoms at the 3 and 6 positions, respectively, along with a methyl group at the 2 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

- Molecular Formula : C6H5BrIN

- Molecular Weight : Approximately 292.92 g/mol

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Compounds with similar structures have been documented to interact with various isoforms of cytochrome P450, suggesting that this compound could potentially influence drug metabolism pathways.

The mechanism of action for this compound primarily involves its role as an electrophile in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. This electrophilic behavior is essential for forming carbon-carbon bonds, which is a fundamental process in organic synthesis and medicinal chemistry .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-6-chloro-2-methylpyridine | C6H5BrClN | Contains chlorine instead of iodine; different reactivity profile. |

| 2-Bromo-4-iodo-6-methylpyridine | C6H5BrIN | Different substitution pattern; potential for distinct biological activity. |

| 3-Iodo-6-bromo-2-methylpyridine | C6H5BrIN | Inverted halogen positions; alters electronic properties significantly. |

| 3-Bromo-5-nitro-2-methylpyridine | C6H5BrN2O2 | Nitro group introduces different reactivity; useful in nitration studies. |

This comparative analysis highlights how variations in substitution patterns can lead to significant differences in biological activity and reactivity profiles.

Case Studies and Research Findings

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H NMR distinguishes regioisomers via coupling patterns (e.g., meta-substituted protons show distinct splitting). C NMR identifies halogen-induced deshielding effects .

- Mass Spectrometry (HRMS) : Isotopic patterns of bromine (1:1) and iodine (1:1:1) confirm molecular composition.

- X-ray Crystallography : Resolves ambiguity in substitution patterns, as demonstrated for 6-Bromo-2-chloro-4-iodopyridin-3-amine .

How does the reactivity of iodine vs. bromine in this compound influence its utility in cross-coupling reactions?

Advanced Research Focus

Iodine’s lower bond dissociation energy makes it more reactive in metal-catalyzed couplings (e.g., Ullmann, Sonogashira). In contrast, bromine requires harsher conditions (e.g., Pd(OAc), 120°C) but offers better regioselectivity. Competing pathways in dual-halogen systems can be controlled by ligand choice:

- Palladium catalysts with bidentate ligands (dppf) favor iodine substitution first .

- Copper-mediated reactions selectively target bromine under mild conditions .

Contradictory data on iodine’s stability in acidic media (e.g., HCl) suggest pH optimization is critical to prevent premature dehalogenation .

What are the key challenges in achieving regioselective functionalization of this compound for pharmaceutical intermediates?

Q. Advanced Research Focus

- Competing Reactivity : Simultaneous activation of Br and I can lead to mixed products. Using protecting groups (e.g., SEM for iodine) or sequential functionalization (Br first, then I) mitigates this .

- Steric Hindrance : The 2-methyl group limits access to the 3-position, requiring directed C–H activation strategies (e.g., Rh-catalyzed) for derivatization .

- Solvent Effects : Non-polar solvents (toluene) improve selectivity in SNAr reactions by reducing ionic byproducts .

How is this compound utilized in the synthesis of bioactive molecules or materials?

Basic Research Focus

This compound serves as a versatile intermediate:

- Medicinal Chemistry : Used to synthesize kinase inhibitors via Suzuki couplings with boronic acids .

- Material Science : Halogenated pyridines are precursors for conductive polymers; iodine’s polarizability enhances charge transport properties .

- Agrochemicals : Incorporation into herbicidal agents via nucleophilic displacement of iodine with amines .

What computational methods are employed to predict reaction pathways and stability of this compound derivatives?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for SNAr reactions, predicting activation energies for iodine vs. bromine substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction selectivity (e.g., DMSO vs. THF) .

- Docking Studies : Screen derivatives for binding affinity to target proteins (e.g., EGFR tyrosine kinase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.